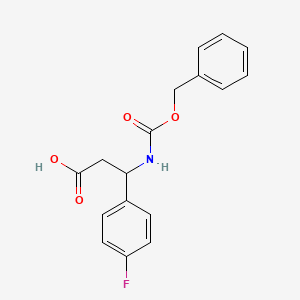
3-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid is an organic compound that features a benzyloxycarbonyl group, an amino group, and a fluorophenyl group attached to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group.
Formation of the propanoic acid backbone: This can be achieved through various methods such as the reaction of a suitable precursor with a fluorophenyl compound.
Deprotection: The Cbz group is removed under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may target the carbonyl or carboxyl groups, leading to the formation of alcohols or aldehydes.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis and the development of new compounds.
Biology: May serve as a building block for biologically active molecules.
Industry: Utilized in the production of materials with specific properties.
作用机制
The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid depends on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition or activation of specific biochemical processes.
相似化合物的比较
Similar Compounds
3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid: Lacks the fluorine atom, which may affect its reactivity and applications.
3-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
Uniqueness
The presence of the fluorophenyl group in 3-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds and valuable for specialized applications.
生物活性
3-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid is a compound of interest due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings, including case studies and data tables.
- IUPAC Name : this compound
- Molecular Formula : C17H16FNO4
- Molecular Weight : 315.32 g/mol
- CAS Number : 874219-58-6
Synthesis
The synthesis of this compound typically involves the coupling of benzyloxycarbonyl amino acids with 4-fluorophenyl propanoic acid derivatives. The reaction conditions often include the use of coupling agents such as DCC (dicyclohexylcarbodiimide) to facilitate amide bond formation.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, conjugates formed by linking amino acids to benzylpiperazine demonstrated significant antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria .
| Compound | Bacterial Strains Tested | Zone of Inhibition (mm) |
|---|---|---|
| Trp-Conjugate | S. aureus, E. coli | 9 - 12 |
| Phe-Conjugate | P. aeruginosa, K. pneumoniae | 10 - 14 |
Cytotoxicity Studies
The cytotoxic effects of similar compounds have been assessed in vitro using cancer cell lines. The introduction of hydrophobic amino acids into the structure has been shown to enhance cytotoxic activity against HT-29 colon cancer cells and MCF-7 breast cancer cells, with IC50 values noted as low as 9 nM for certain derivatives .
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 | 0.009 |
| MCF-7 | 0.017 |
Case Study 1: Antitumor Activity
A study focused on the anti-inflammatory and anticancer properties of various benzyloxycarbonyl derivatives revealed that compounds with specific amino acid substitutions exhibited enhanced activity against tumor cells. The compound with methyl glycine substitution showed a significant inhibition percentage compared to standard treatments .
Case Study 2: Mechanistic Insights
Research involving the mechanism of action for similar compounds indicated that they may interact with DNA, thereby inhibiting replication in cancer cells. The structure–activity relationship (SAR) studies highlighted that cationic side-chain amino acids improve binding affinity to DNA, which could be a mechanism for their observed cytotoxicity .
属性
分子式 |
C17H16FNO4 |
|---|---|
分子量 |
317.31 g/mol |
IUPAC 名称 |
3-(4-fluorophenyl)-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C17H16FNO4/c18-14-8-6-13(7-9-14)15(10-16(20)21)19-17(22)23-11-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21) |
InChI 键 |
YSOYIRVLNFPVDR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















